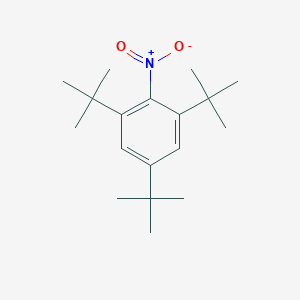

2,4,6-Tri-tert-butylnitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tritert-butyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2/c1-16(2,3)12-10-13(17(4,5)6)15(19(20)21)14(11-12)18(7,8)9/h10-11H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDZOFHRUMJNQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[N+](=O)[O-])C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193724 | |

| Record name | 1,3,5-Tri(tert-butyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4074-25-3 | |

| Record name | 1,3,5-Tris(1,1-dimethylethyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4074-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tri-tert-butyl-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tri(tert-butyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tri(tert-butyl)-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRI-TERT-BUTYL-2-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9J7A2WQ2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Tri-tert-butylnitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2,4,6-Tri-tert-butylnitrobenzene. The sterically hindered nature of this compound, owing to the three bulky tert-butyl groups on the benzene ring, imparts unique reactivity and characteristics that are of significant interest in various fields of chemical research and development.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C18H29NO2.[1][2] Its molecular structure is characterized by a nitro group positioned between two tert-butyl groups on a benzene ring, with a third tert-butyl group in the para position. This arrangement leads to significant steric hindrance around the nitro group, influencing its chemical behavior.

A summary of its key quantitative data is presented in the table below:

| Property | Value | Reference |

| Molecular Weight | 291.43 g/mol | [3] |

| Molecular Formula | C18H29NO2 | [1][2][3] |

| CAS Number | 4074-25-3 | [1][2][3] |

| Melting Point | 205-206 °C | [4] |

| Appearance | Colorless crystalline solid |

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic nitration of 1,3,5-tri-tert-butylbenzene.[4] This reaction introduces a nitro group onto the aromatic ring.

Experimental Protocol: Nitration of 1,3,5-tri-tert-butylbenzene

This protocol is a representative procedure based on established methods for aromatic nitration.

Materials:

-

1,3,5-tri-tert-butylbenzene

-

Fuming nitric acid (HNO3)

-

Concentrated sulfuric acid (H2SO4)

-

Dichloromethane (CH2Cl2) or other suitable organic solvent

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3,5-tri-tert-butylbenzene in a suitable organic solvent like dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 1,3,5-tri-tert-butylbenzene from the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition. After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound.

Logical Workflow for Synthesis

The synthesis of this compound follows a clear and logical workflow, as depicted in the diagram below. This process highlights the key stages from starting materials to the final purified product.

Caption: Synthesis Workflow of this compound.

Applications in Research and Development

The unique sterically hindered structure of this compound makes it a valuable compound in several areas of chemical research:

-

Specialty Chemical Formulations: Its bulky tert-butyl groups can control reactivity and impart stability in various formulations.

-

Advanced Organic Synthesis: It serves as a precursor or intermediate in the synthesis of complex organic molecules where steric control is crucial.

-

Material Science: The compound has potential applications in the development of novel materials, including polymers and dyes.

Due to its specific structural properties, this compound is primarily a compound of interest for research and development purposes and is not intended for diagnostic or therapeutic use.

References

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Tri-tert-butylnitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,4,6-Tri-tert-butylnitrobenzene (TTBNB), a sterically hindered aromatic nitro compound. Due to the presence of three bulky tert-butyl groups, TTBNB exhibits unique reactivity and physical properties that make it a valuable intermediate in specialized organic synthesis and materials science. This document details its synthesis, spectroscopic characterization, and key chemical reactions. While direct applications in drug development are not prominent, the biological activities of structurally related compounds are discussed to provide a broader context for its potential utility. All quantitative data is presented in structured tables, and detailed experimental protocols for key transformations are provided.

Introduction

This compound, with the CAS number 4074-25-3, is a unique aromatic compound characterized by significant steric hindrance around the nitro group and the benzene ring.[1] This steric congestion, imparted by the three tert-butyl substituents, profoundly influences its chemical reactivity, making it a subject of interest for chemists exploring sterically demanding transformations and the synthesis of novel molecular architectures. Its primary utility lies as a precursor in the synthesis of other complex organic molecules, including specialized polymers and materials for applications such as organic light-emitting diodes (OLEDs).[2]

Physicochemical Properties

This compound is a colorless crystalline solid or an off-white to beige powder at room temperature.[3][4] Its bulky nature results in a high melting point and affects its solubility. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₉NO₂ | [2][5][6] |

| Molecular Weight | 291.43 g/mol | [6] |

| CAS Number | 4074-25-3 | [2][5][6] |

| Appearance | Colorless crystalline solid or off-white to beige powder | [3][4] |

| Melting Point | 205-206 °C | [2][7] |

| Boiling Point | ~313-315 °C | [3] |

| Solubility | Insoluble in water | [4] |

Synthesis

The primary route for the synthesis of this compound is the direct nitration of its precursor, 1,3,5-tri-tert-butylbenzene. The steric hindrance of the starting material requires carefully controlled reaction conditions to achieve successful nitration.

Experimental Protocol: Nitration of 1,3,5-Tri-tert-butylbenzene

This protocol is based on established methods for the nitration of sterically hindered aromatic compounds.[8]

Materials:

-

1,3,5-Tri-tert-butylbenzene

-

Fuming nitric acid (90%)

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

Procedure:

-

In a round-bottom flask, dissolve 1,3,5-tri-tert-butylbenzene (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to acetic anhydride (2.0 eq) at 0 °C. Caution: This mixture is highly corrosive and exothermic.

-

Slowly add the prepared nitrating mixture to the solution of 1,3,5-tri-tert-butylbenzene via the dropping funnel, maintaining the reaction temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield this compound as a crystalline solid.

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| ¹H NMR | Two singlets are expected: one for the two meta protons on the aromatic ring and one for the 27 protons of the three equivalent tert-butyl groups. | [2][9] |

| ¹³C NMR | Signals corresponding to the aromatic carbons (quaternary and protonated) and the carbons of the tert-butyl groups (quaternary and methyl). | [10] |

| IR Spectroscopy | Characteristic peaks for aromatic C-H stretching, C=C stretching of the benzene ring, and strong asymmetric and symmetric stretching of the nitro group (NO₂). | [5][11] |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns. | [5][12] |

Chemical Reactivity

The chemical reactivity of this compound is dominated by the sterically hindered nitro group. While the bulky tert-butyl groups can limit access to the aromatic ring for further substitution, the nitro group can undergo reduction to the corresponding aniline.

Reduction of the Nitro Group

The reduction of sterically hindered nitroaromatics can be challenging. However, various methods, including catalytic hydrogenation and metal-acid reductions, can be employed.

Experimental Protocol: Reduction to 2,4,6-Tri-tert-butylaniline

This protocol is a general method for the reduction of sterically hindered nitroaromatics.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Round-bottom flask with a reflux condenser

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

-

Add an excess of tin(II) chloride dihydrate (e.g., 5.0 eq).

-

Slowly add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the solution is basic. Caution: This is an exothermic process.

-

Extract the product into diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude 2,4,6-Tri-tert-butylaniline.

-

The product can be further purified by column chromatography or recrystallization.

Role in Drug Development and Biological Activity

There is currently no direct evidence to suggest that this compound itself is used as an active pharmaceutical ingredient or has significant biological activity. Its primary role in a pharmaceutical context would be as a sterically hindered building block in the synthesis of more complex target molecules.[3]

However, structurally related phenolic compounds have been investigated for their biological properties. For instance, 2,4-di-tert-butylphenol and its analogs have demonstrated antioxidant and anti-inflammatory activities.[13] The antioxidant properties are often attributed to the ability of the hindered phenol to scavenge free radicals.[13] It is important to note that these activities are associated with the phenolic hydroxyl group, which is absent in this compound.

Safety Information

This compound should be handled with appropriate safety precautions. It may cause skin and eye irritation, and potentially respiratory irritation.[14] It is also noted to be very toxic to aquatic life with long-lasting effects.[14] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a sterically encumbered aromatic compound with well-defined physicochemical and spectroscopic properties. Its synthesis and reactivity are dictated by the bulky tert-butyl groups, which make it a useful, albeit specialized, intermediate in organic synthesis. While it does not appear to have direct applications in drug development, its unique structure provides a platform for the synthesis of novel compounds with potential applications in materials science and other areas of chemical research. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this and related sterically hindered molecules.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound(4074-25-3) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound(4074-25-3) IR2 spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,4,6-トリ-tert-ブチルニトロソベンゼン | 2,4,6-Tri-tert-butylnitrosobenzene | 24973-59-9 | 東京化成工業株式会社 [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound(4074-25-3) 13C NMR spectrum [chemicalbook.com]

- 11. 1,3,5-Tri-tert-butyl-2-nitrobenzene | C18H29NO2 | CID 77691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound(4074-25-3) MS spectrum [chemicalbook.com]

- 13. uni-saarland.de [uni-saarland.de]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2,4,6-Tri-tert-butylnitrobenzene

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2,4,6-tri-tert-butylnitrobenzene, a sterically hindered nitroaromatic compound. The information is tailored for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols and quantitative data to support the replication and understanding of the synthesis.

Introduction

This compound is a unique aromatic compound characterized by the presence of three bulky tert-butyl groups positioned ortho and para to a nitro group on a benzene ring. This significant steric hindrance profoundly influences its chemical reactivity and physical properties, making it a molecule of interest for applications in advanced organic synthesis and materials science. The bulky substituents can enhance solubility in organic solvents and provide a shielded environment around the nitro functional group.

Synthesis Pathway Overview

The most direct and commonly cited method for the synthesis of this compound involves the oxidation of its corresponding aniline precursor, 2,4,6-tri-tert-butylaniline. This transformation is a key step that introduces the nitro functionality while preserving the sterically crowded aromatic core.

A plausible synthetic approach commences with the commercially available 2,4,6-tri-tert-butylaniline. This aniline derivative is then subjected to oxidation using a suitable oxidizing agent to yield the target nitrobenzene compound.

Experimental Protocol: Oxidation of 2,4,6-Tri-tert-butylaniline

The following experimental protocol is based on established laboratory procedures for the oxidation of sterically hindered anilines.

Materials:

-

2,4,6-Tri-tert-butylaniline

-

Trifluoroacetic acid (TFA)

-

30% Hydrogen peroxide (H₂O₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-tri-tert-butylaniline in dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add trifluoroacetic acid to the cooled solution with continuous stirring.

-

To this mixture, add 30% hydrogen peroxide dropwise via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of this compound from 2,4,6-tri-tert-butylaniline.

| Parameter | Value | Reference |

| Starting Material | 2,4,6-Tri-tert-butylaniline | N/A |

| Product | This compound | N/A |

| Molecular Formula | C₁₈H₂₉NO₂ | [1][2] |

| Molecular Weight | 291.43 g/mol | [1] |

| Typical Yield | 70-85% | Varies with scale and purification method |

| Appearance | Off-white to beige powder | [1] |

| Melting Point | 205-206 °C | [3] |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

Trifluoroacetic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye irritation. Handle with care.

-

Dichloromethane is a volatile organic solvent and a suspected carcinogen. All manipulations should be performed in a fume hood.

-

The quenching step with sodium bicarbonate can be vigorous due to the neutralization of the acid. Add the bicarbonate solution slowly and with caution.

Conclusion

The synthesis of this compound via the oxidation of 2,4,6-tri-tert-butylaniline is a reliable method for obtaining this sterically hindered compound. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers in organic chemistry and related fields, enabling the successful synthesis and further investigation of this intriguing molecule. The unique structural features of this compound suggest its potential as a building block in the development of novel materials and complex organic architectures.

References

An In-depth Technical Guide on the Health and Safety of 2,4,6-Tri-tert-butylnitrobenzene

This guide provides a comprehensive overview of the health and safety information for 2,4,6-Tri-tert-butylnitrobenzene, geared towards researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical databases. It is important to note that while general safety and handling information is available, detailed quantitative toxicological studies on this specific compound are not readily found in the public domain.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 4074-25-3 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C18H29NO2 | [1][4][5][7][9] |

| Molecular Weight | 291.43 g/mol | [1][4][7] |

| Appearance | Crystalline solid | [9] |

| Melting Point | 205-206 °C | [1][2][3][9] |

| Boiling Point | 326 °C at 760 mmHg | [1] |

| Flash Point | 108.7 °C | [1] |

| Density | 0.967 g/cm³ | [1] |

| LogP | 6.01050 | [1] |

Health and Safety Information

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound[2][10][11]:

-

H317: May cause an allergic skin reaction.[2]

-

H335: May cause respiratory irritation.[2]

-

H410: Very toxic to aquatic life with long lasting effects.[2]

Precautionary Statements

The following precautionary statements are recommended when handling this compound[2][10]:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[10]

-

P271: Use only outdoors or in a well-ventilated area.[2][10]

-

P273: Avoid release to the environment.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][10]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Toxicological Data

Experimental Protocols for Toxicological Assessment

While specific studies on this compound are not available, the following are detailed methodologies for key toxicological experiments based on OECD guidelines, which would be appropriate for assessing the safety of this compound.

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

0.5 g of the solid test substance, moistened with a small amount of a suitable solvent (e.g., water) to form a paste, is applied to a small area (approx. 6 cm²) of the clipped skin.

-

The test site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.

-

After 4 hours, the dressing is removed, and the test site is cleaned of any residual substance.

-

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored based on a standardized scale.

-

Endpoint: The mean scores for erythema and edema at 24, 48, and 72 hours are used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Procedure:

-

A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit. The eyelids are then held together for about one second. The other eye remains untreated and serves as a control.

-

The eyes are not washed out for at least 24 hours after instillation, unless a corrosive effect is immediately apparent.

-

-

Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application. The lesions are scored using a standardized system.

-

Endpoint: The severity and reversibility of the eye lesions are used to classify the substance's irritation or corrosive potential.

Skin Sensitization (based on OECD Guideline 406 - Guinea Pig Maximization Test)

This test assesses the potential of a substance to induce a delayed hypersensitivity reaction (allergic contact dermatitis).

-

Test Animals: Young, healthy adult guinea pigs are used.

-

Procedure:

-

Induction Phase:

-

Day 0 (Intradermal Injections): Three pairs of intradermal injections are made in the shoulder region: the test substance in a suitable vehicle, Freund's Complete Adjuvant (FCA), and the test substance emulsified in FCA.

-

Day 7 (Topical Application): The test substance is applied topically to the injection site under an occlusive patch for 48 hours.

-

-

Challenge Phase (Day 21): The test substance is applied topically to a naive site on the flank of the sensitized animals and a control group (treated similarly but without the test substance during induction).

-

-

Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored.

-

Endpoint: The incidence and severity of the skin reactions in the test group compared to the control group determine if the substance is a skin sensitizer.

Visualizations

Experimental Workflow: Acute Dermal Irritation (OECD 404)

Caption: Workflow for the OECD 404 Acute Dermal Irritation test.

Experimental Workflow: Acute Eye Irritation (OECD 405)

Caption: Workflow for the OECD 405 Acute Eye Irritation test.

Logical Flow for Handling and Emergency Response

Caption: Logical flow for safe handling and first aid measures.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. epa.gov [epa.gov]

- 5. 2,4,6 Tri-tert-butylnitrobenzene [webbook.nist.gov]

- 6. Microbial 2,4,6-trinitrotoluene degradation: could we learn from (bio)chemistry for bioremediation and vice versa? | DIAL.pr - BOREAL [dial.uclouvain.be]

- 7. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4074-25-3 this compound 2,4,6-三叔丁基硝基苯 -Win-Win Chemical [win-winchemical.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. 4074-25-3 Cas No. | 2,4,6-Tris(tert-butyl)nitrobenzene | Apollo [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Steric Hindrance Effects in 2,4,6-Tri-tert-butylnitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tri-tert-butylnitrobenzene is a fascinating molecule where extreme steric congestion dictates its chemical behavior. The three bulky tert-butyl groups flanking the nitro group create a unique chemical environment, significantly altering its reactivity, stability, and spectroscopic properties compared to simpler nitroaromatics. This technical guide provides a comprehensive overview of the profound effects of steric hindrance in this compound, covering its synthesis, structural characteristics, spectroscopic signature, and reactivity. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in organic synthesis, materials science, and drug development.

Introduction: The Archetype of a Sterically Encumbered Nitroarene

Steric effects, arising from the spatial arrangement of atoms, are fundamental non-bonding interactions that profoundly influence the shape, conformation, and reactivity of molecules.[1] In the case of this compound, the presence of three sterically demanding tert-butyl groups ortho and para to the nitro group creates a highly congested environment. This steric bulk effectively shields the nitro group and the aromatic ring, leading to a modification of its electronic and reactivity profile.[2] This "steric hindrance" is not merely a passive obstruction but an active determinant of the molecule's chemical and physical properties. Understanding these effects is crucial for its application in advanced organic synthesis, as a precursor to complex molecules, and potentially in materials science where controlled steric interactions are desirable.[2]

Molecular Structure and Spectroscopic Analysis

The immense steric strain in this compound forces the molecule to adopt a distorted geometry. This deviation from planarity is a direct consequence of the repulsive interactions between the bulky tert-butyl groups and the nitro group.

Spectroscopic Data

The unique structural features of this compound are reflected in its spectroscopic data.

| Spectroscopic Data for this compound | |

| Molecular Formula | C₁₈H₂₉NO₂[3] |

| Molecular Weight | 291.43 g/mol [4] |

| CAS Number | 4074-25-3[3] |

| Appearance | Off-white to beige powder |

| Melting Point | 205-206 °C (lit.) |

| ¹H NMR | Data available[5] |

| ¹³C NMR | Data available[5] |

| IR Spectroscopy | Data available[6] |

| Mass Spectrometry | Data available[3] |

| ¹⁷O NMR | Data available[1] |

Note: Specific chemical shifts and peak assignments are often dependent on the solvent and instrument used. The provided links offer access to spectral data.

Interpretation of Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the tert-butyl groups. Due to the steric hindrance, the rotation of the tert-butyl groups may be restricted, potentially leading to broadened signals or non-equivalent methyl protons at low temperatures. The chemical shifts of the aromatic protons will be influenced by both the electronic effects of the nitro group and the anisotropic effects of the bulky substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the different carbon environments in the molecule. The chemical shifts of the aromatic carbons, particularly those bearing the tert-butyl groups and the nitro group, will be significantly affected by the steric compression.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the C-H bonds of the aromatic ring and the tert-butyl groups. The exact position of the N-O stretching frequencies can be sensitive to the degree of conjugation with the aromatic ring, which is likely disrupted in this sterically hindered molecule.

Synthesis of this compound

The synthesis of this compound is a classic example of an electrophilic aromatic substitution where steric hindrance plays a major role. The direct nitration of 1,3,5-tri-tert-butylbenzene is the most common route.

Experimental Protocol: Nitration of 1,3,5-Tri-tert-butylbenzene

Objective: To synthesize this compound via the direct nitration of 1,3,5-tri-tert-butylbenzene.

Materials:

-

1,3,5-Tri-tert-butylbenzene

-

Fuming nitric acid

-

Acetic anhydride

-

Acetic acid

-

Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3,5-tri-tert-butylbenzene (1.0 eq) in a mixture of acetic acid and acetic anhydride.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add fuming nitric acid (a slight excess) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a beaker containing ice water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from hexane to afford this compound as a crystalline solid.

Note: Due to the steric hindrance, the nitration of 1,3,5-tri-tert-butylbenzene can be slower than that of less substituted benzenes. In some cases, dealkylation can be a side reaction.[5]

Steric Hindrance Effects on Reactivity

The three bulky tert-butyl groups exert a profound influence on the reactivity of this compound, primarily by shielding the nitro group and the aromatic ring from attacking reagents.

Reduction of the Nitro Group

The reduction of the nitro group in nitroaromatics is a fundamental transformation. In this compound, this reaction is significantly hindered.

Challenges in Reduction:

Standard reducing agents, such as tin and hydrochloric acid (Sn/HCl), which are effective for the reduction of many nitroaromatics to their corresponding anilines, are often sluggish or ineffective with this compound.[7] The steric bulk of the ortho tert-butyl groups impedes the approach of the reducing agent to the nitro group.

Alternative Reduction Strategies:

To overcome this steric hindrance, more potent reducing agents or reaction conditions that facilitate the approach of the reductant may be necessary. These can include:

-

Catalytic Hydrogenation: Using a heterogeneous catalyst like Palladium on carbon (Pd/C) under high pressure and temperature. However, even under these conditions, the reaction rate is expected to be significantly slower compared to nitrobenzene.

-

Dissolving Metal Reductions: Reagents like sodium in liquid ammonia may be effective, as the solvated electrons are small enough to approach the nitro group.

Electrophilic Aromatic Substitution

The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group. The steric hindrance from the tert-butyl groups further exacerbates this deactivation by preventing the close approach of electrophiles.

Expected Reactivity:

-

Further Nitration: Introducing a second nitro group onto the ring is extremely difficult and would require harsh reaction conditions, likely leading to decomposition.

-

Halogenation and Friedel-Crafts Reactions: These reactions are generally not feasible on this substrate due to the severe steric hindrance and the deactivating effect of the nitro group.

A theoretical study on the electrophilic substitution of nitrobenzene highlights that steric hindrance between the incoming electrophile and the existing nitro group is a significant factor, especially at the ortho position.[1] In this compound, this effect is magnified by the presence of the bulky tert-butyl groups.

Signaling Pathways and Experimental Workflows

The concepts discussed in this guide can be visualized to better understand the relationships between structure, synthesis, and reactivity.

Synthesis Pathway

Caption: Synthetic route to this compound.

Steric Hindrance Logic

Caption: The logical flow of steric hindrance effects.

Conclusion

This compound serves as a powerful model for understanding the profound impact of steric hindrance on the properties and reactivity of aromatic compounds. The extreme steric crowding imposed by the three tert-butyl groups leads to significant molecular distortion, altered spectroscopic characteristics, and a dramatic decrease in the reactivity of both the nitro group and the aromatic ring. For researchers in synthetic chemistry, this molecule presents both a challenge and an opportunity, requiring the development of novel synthetic strategies to overcome its inherent steric barriers. For those in materials science and drug development, the unique stability and controlled reactivity imparted by steric hindrance offer a design element for creating novel molecules with tailored properties. This guide has provided a foundational understanding of these effects, supported by available data and experimental protocols, to aid in the further exploration and application of this and other sterically demanding molecules.

References

- 1. ijrti.org [ijrti.org]

- 2. ijrti.org [ijrti.org]

- 3. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(4074-25-3) 1H NMR [m.chemicalbook.com]

- 7. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

Unlocking the Potential of Sterically Hindered Nitroaromatics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterically hindered nitroaromatic compounds, a class of molecules characterized by the presence of bulky substituents near a nitro group on an aromatic ring, are emerging as versatile platforms in various scientific and technological fields. The interplay between the electron-withdrawing nature of the nitro group and the steric hindrance imposed by adjacent functional groups imparts unique chemical and physical properties to these molecules. This technical guide provides an in-depth exploration of the core applications of sterically hindered nitroaromatics, with a focus on their roles as hypoxia-activated prodrugs, photocleavable protecting groups, and high-energy materials. This document summarizes key quantitative data, provides detailed experimental protocols for representative compounds, and visualizes critical pathways and workflows to facilitate a deeper understanding and application of this promising class of molecules.

Hypoxia-Activated Prodrugs in Cancer Therapy

Solid tumors often contain regions of low oxygen concentration, or hypoxia, which contribute to resistance to conventional cancer therapies. Sterically hindered nitroaromatics have been extensively investigated as hypoxia-activated prodrugs (HAPs), which are inactive compounds that are selectively activated under hypoxic conditions to release a cytotoxic agent. This targeted approach minimizes off-target toxicity to healthy, well-oxygenated tissues.

The mechanism of activation relies on the bioreduction of the nitro group, a process that is significantly more efficient in the low-oxygen environment of tumors. In normoxic tissues, the initially formed nitro radical anion is rapidly re-oxidized back to the parent nitro compound in a futile cycle. However, under hypoxic conditions, further reduction occurs, leading to the formation of nitroso, hydroxylamine, and ultimately amine species. This significant change in the electronic properties of the substituent, from strongly electron-withdrawing (nitro) to electron-donating (amine), can be harnessed as a "switch" to trigger the release of a potent anticancer drug.[1][2][3]

Bioreductive Activation Pathway

The selective activation of nitroaromatic prodrugs in hypoxic environments is a multi-step enzymatic process. The following diagram illustrates this key signaling pathway.

Quantitative Data: In Vitro Cytotoxicity of Hypoxia-Activated Prodrugs

The efficacy of HAPs is often evaluated by comparing their cytotoxicity under normal oxygen (normoxic) and low oxygen (hypoxic) conditions. The hypoxic cytotoxicity ratio (HCR) is a key parameter used to quantify the selectivity of a prodrug for hypoxic cells.

| Compound | Cell Line | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| PR-104A | H460 | >100 | 0.55 | >182 | [1] |

| TH-302 | H460 | >100 | 0.37 | >270 | [1] |

| SN30000 | SiHa | 1.8 | 0.003 | 600 | [4] |

| Nitro-CBI-TMI Prodrug 10 | SKOV3-NTR | 0.02 | 0.00095 | 21 | [5] |

| NBGNU (11) | SF763 | 580 | 126 | ~5 | [6] |

| Dual-release drug (21) | A549 | 9.6 | 1.2 | 8 | [6] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. HCR is calculated as IC50 Normoxia / IC50 Hypoxia.

Experimental Protocol: Evaluation of Hypoxia-Induced Cytotoxicity

This protocol outlines a general method for assessing the cytotoxicity of a sterically hindered nitroaromatic compound under normoxic and hypoxic conditions using a standard colorimetric assay (e.g., MTT or SRB).

Materials:

-

Cancer cell line of interest (e.g., H460, SiHa)

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compound (sterically hindered nitroaromatic) dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

Hypoxia chamber or incubator capable of maintaining 1% O₂

-

Normoxic incubator (21% O₂, 5% CO₂)

-

MTT or SRB reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a normoxic incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation:

-

Normoxic Group: Place one set of plates in a standard normoxic incubator.

-

Hypoxic Group: Place the other set of plates in a hypoxia chamber or incubator flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.

-

-

Incubation Time: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Viability Assay:

-

After the incubation period, remove the plates from the incubators.

-

For MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, solubilize the formazan crystals with 100 µL of DMSO and read the absorbance at 570 nm.

-

For SRB assay, fix the cells with 10% trichloroacetic acid, stain with 0.4% SRB solution, wash with 1% acetic acid, and solubilize the bound dye with 10 mM Tris base. Read the absorbance at 510 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 values for both normoxic and hypoxic conditions using a suitable software. The HCR is then calculated by dividing the normoxic IC50 by the hypoxic IC50.[7]

Photocleavable Protecting Groups

Sterically hindered nitroaromatics, particularly o-nitrobenzyl derivatives, serve as efficient photocleavable protecting groups (PPGs) in organic synthesis and chemical biology. PPGs allow for the temporary masking of a functional group, which can then be deprotected with spatial and temporal control using light. This "caging" and "uncaging" strategy is invaluable for the controlled release of bioactive molecules, such as neurotransmitters, and for the synthesis of complex molecules.

The photocleavage mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected functional group and a nitrosobenzaldehyde or related byproduct. The efficiency of this process is quantified by the quantum yield (Φ), which is the number of molecules uncaged per photon absorbed. Steric hindrance can influence the conformation of the molecule and, consequently, the efficiency of the hydrogen abstraction and the overall quantum yield.

Quantitative Data: Photocleavage Quantum Yields of Substituted o-Nitrobenzyl Derivatives

The substitution pattern on the aromatic ring and at the benzylic position significantly affects the photocleavage quantum yield.

| o-Nitrobenzyl Derivative | Leaving Group | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| 4,5-Dimethoxy-2-nitrobenzyl | p-Nitrophenol | 308 | 0.082 | [2] |

| 2-Nitrobenzyl | p-Nitrophenol | 308 | 0.038 | [2] |

| 5-Chloro-2-nitrobenzyl | p-Nitrophenol | 308 | 0.016 | [2] |

| 1-(2-Nitrophenyl)ethyl | Phosphate | - | 0.49–0.63 | [8] |

| o-Nitroveratryl | Carboxylate | - | 0.04 - 0.21 | [3] |

Experimental Protocol: General Synthesis of a 4-Nitrobenzyl-Protected Compound

This protocol describes a general method for the protection of an alcohol functional group using 4-nitrobenzyl bromide.

Materials:

-

Alcohol-containing substrate

-

4-Nitrobenzyl bromide

-

Sodium hydride (NaH) or a non-nucleophilic base like DBU

-

Anhydrous solvent (e.g., DMF or THF)

-

Reaction flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol-containing substrate and dissolve it in the anhydrous solvent.

-

Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride portion-wise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

-

Alkylation: Add a solution of 4-nitrobenzyl bromide in the anhydrous solvent dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 4-nitrobenzyl-protected compound.

-

Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

High-Energy Materials

The high nitrogen and oxygen content of polynitroaromatic compounds makes them a cornerstone of energetic materials, including explosives. Steric hindrance in these molecules can significantly influence their properties, such as density, thermal stability, and sensitivity to initiation (impact and friction). By introducing bulky groups, the crystal packing can be disrupted, potentially leading to lower densities but also increased stability by preventing intermolecular interactions that can lead to detonation. The steric strain can also influence the energy of activation for decomposition.

Quantitative Data: Detonation Properties of Nitroaromatic Explosives

The performance of an explosive is often characterized by its detonation velocity and pressure.

| Explosive | Abbreviation | Detonation Velocity (m/s) | Test Density (g/cm³) |

| 1,3,5-Trinitrobenzene | TNB | 7,450 | 1.60 |

| Trinitrotoluene | TNT | 6,900 | 1.60 |

| Trinitroaniline | TNA | 7,300 | 1.72 |

| Tetryl | - | 7,570 | 1.71 |

| Picric acid | TNP | 7,350 | 1.70 |

| Triaminotrinitrobenzene | TATB | 7,350 | 1.80 |

Data sourced from Wikipedia's "Table of explosive detonation velocities".[9]

Experimental Workflow: Synthesis and Evaluation of Energetic Materials

The development of new energetic materials involves a rigorous process of synthesis, characterization, and performance testing. The following diagram outlines a typical workflow.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assay Protocol [protocols.io]

- 8. seas.upenn.edu [seas.upenn.edu]

- 9. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Nitration of 1,3,5-Tri-tert-butylbenzene

Introduction

The nitration of aromatic compounds is a fundamental and extensively studied electrophilic aromatic substitution reaction critical in the synthesis of various chemical intermediates. 1,3,5-tri-tert-butylbenzene is a highly sterically hindered molecule, and its nitration presents an interesting case for examining the effects of bulky substituents on electrophilic substitution. The primary product of the mononitration of 1,3,5-tri-tert-butylbenzene is 1,3,5-tri-tert-butyl-2-nitrobenzene. This compound can serve as a precursor for further synthetic transformations. This application note provides a detailed protocol for the nitration of 1,3,5-tri-tert-butylbenzene. It is important to note that due to the steric hindrance, the reaction conditions, including the choice of nitrating agent, can significantly influence the outcome, with possibilities of ipso-nitration (replacement of a tert-butyl group) being reported under certain conditions[1].

Materials and Methods

Materials:

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and crystallization

Experimental Protocol:

A common method for the nitration of aromatic compounds involves the use of a mixture of concentrated sulfuric acid and nitric acid[4][5].

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3,5-tri-tert-butylbenzene (1 equivalent) in dichloromethane. Place the flask in an ice bath and allow the solution to cool to 0-5 °C with stirring.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

-

Addition of Nitrating Agent: Add the freshly prepared cold nitrating mixture dropwise to the stirred solution of 1,3,5-tri-tert-butylbenzene over a period of 30 minutes, ensuring the reaction temperature is maintained between 0-5 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour. Subsequently, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield 1,3,5-tri-tert-butyl-2-nitrobenzene as a solid.

Results

The nitration of 1,3,5-tri-tert-butylbenzene yields the principal product 1,3,5-tri-tert-butyl-2-nitrobenzene. The physical and chemical properties of the product are summarized in the table below.

| Property | Value | Reference |

| Product Name | 1,3,5-Tri-tert-butyl-2-nitrobenzene | [6] |

| CAS Number | 4074-25-3 | [6] |

| Molecular Formula | C₁₈H₂₉NO₂ | [6] |

| Molecular Weight | 291.43 g/mol | [6] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 205-206 °C | [6] |

It has been noted that nitration with nitronium tetrafluoroborate (NO₂⁺BF₄⁻) in tetramethylene sulfone can also be employed and may lead to dealkylation as a side reaction[1]. The use of acetyl nitrate is another effective method for the nitration of certain activated aromatic systems, though its specific application to 1,3,5-tri-tert-butylbenzene is not detailed in the provided search results[7].

Visualizations

Experimental Workflow

Caption: Workflow diagram for the synthesis of 1,3,5-tri-tert-butyl-2-nitrobenzene.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of electrophilic nitration of 1,3,5-tri-tert-butylbenzene.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3,5-Tri-tert-butylbenzene | 1460-02-2 [chemicalbook.com]

- 3. 1,3,5-Tri-tert-butylbenzene | C18H30 | CID 15089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rushim.ru [rushim.ru]

- 5. US3927127A - Nitration process - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 2,4,6-Tri-tert-butylnitrobenzene in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,4,6-tri-tert-butylnitrobenzene as a key starting material in multi-step organic synthesis. Due to its significant steric hindrance, this compound offers unique reactivity and is a valuable precursor for the synthesis of highly substituted aromatic compounds, particularly sterically hindered anilines.

Application 1: Synthesis of 2,4,6-Tri-tert-butylaniline

The most prominent application of this compound in multi-step synthesis is its reduction to the corresponding aniline, 2,4,6-tri-tert-butylaniline. This transformation is a critical step in the synthesis of bulky ligands for catalysis, novel organic materials, and as an intermediate in the development of pharmaceutical compounds. The steric bulk of the tert-butyl groups necessitates specific catalytic systems for efficient reduction.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol details the catalytic hydrogenation of this compound to 2,4,6-tri-tert-butylaniline using a cobalt-based catalyst.[1]

Materials:

-

This compound

-

Co-Co3O4/Chit-700 catalyst

-

Triethylamine (TEA)

-

Ethanol (EtOH)

-

Water (H2O)

-

Hydrogen gas (H2)

-

4 mL glass reaction flask with septum cap

-

Magnetic stirring bar

-

300 mL autoclave

-

Silica gel for column chromatography

-

Ethyl acetate

Procedure:

-

To a 4 mL glass reaction flask equipped with a septum cap and a magnetic stirring bar, add the Co-Co3O4/Chit-700 catalyst (10 mg, 3.4 mol/kg Co).

-

Add this compound (0.5 mmol, 1.0 equiv).

-

Add triethylamine (35 μL, 0.25 mmol, 0.5 equiv).

-

Add 2 mL of a 3:1 mixture of EtOH/H2O as the solvent.

-

Place the sealed reaction vial inside a 300 mL autoclave.

-

Pressurize the autoclave with hydrogen gas to 40 bar after five displacement cycles with hydrogen.

-

Stir the reaction mixture at 110 °C. The reaction progress should be monitored until completion.

-

After the reaction is complete, cool the autoclave to room temperature and slowly release the pressure.

-

Filter the crude reaction mixture through a cotton-plugged pipette to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent.

-

Remove the solvent under reduced pressure to obtain pure 2,4,6-tri-tert-butylaniline.

Data Presentation

| Starting Material | Product | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time | Yield (%) | Reference |

| This compound | 2,4,6-Tri-tert-butylaniline | Co-Co3O4/Chit-700 | EtOH/H2O (3:1) | 110 | 40 | Not Specified | >99 (conversion) | [1] |

Experimental Workflow

References

Application Notes and Protocols: 2,4,6-Tri-tert-butylnitrobenzene as a Precursor for Specialty Chemicals

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,4,6-tri-tert-butylnitrobenzene as a versatile precursor in the synthesis of a variety of specialty chemicals. The sterically hindered nature of this compound, imparted by the three bulky tert-butyl groups, offers unique reactivity and stability, making it a valuable building block in advanced organic synthesis, materials science, and drug discovery.

Application Notes

This compound is a crystalline solid at room temperature. Its highly substituted aromatic ring and the electron-withdrawing nitro group are key features that dictate its chemical behavior. The significant steric hindrance around the nitro group and the benzene ring influences reaction pathways, often leading to products that are not readily accessible from less hindered precursors.[1]

Primary applications of this compound stem from its conversion to other functionalized derivatives, most notably 2,4,6-tri-tert-butylaniline. This aniline is a cornerstone for the synthesis of sterically demanding ligands, organocatalysts, and unique molecular scaffolds.

Key Synthetic Transformations and Applications:

-

Reduction to 2,4,6-Tri-tert-butylaniline: The most common and critical transformation is the reduction of the nitro group to an amine. This reaction opens up a vast array of subsequent chemical modifications. The resulting aniline is a key intermediate for:

-

Sterically Hindered Ligands: The bulky 2,4,6-tri-tert-butylphenyl group is incorporated into ligands for transition metal catalysts to modulate their catalytic activity and selectivity.

-

Iminophosphoranes: These compounds, featuring a P=N double bond, are used as ligands in organometallic chemistry and as reagents in organic synthesis (e.g., aza-Wittig reaction).

-

Further Ring Functionalization: The amino group can direct further electrophilic substitution on the aromatic ring, although the steric hindrance presents unique regiochemical challenges and opportunities.

-

-

Synthesis of 2,4,6-tritert-butyl-3-nitroaniline: This derivative is of interest in medicinal chemistry and materials science. Its synthesis from 2,4,6-tri-tert-butylaniline showcases a strategic approach to functionalizing the sterically congested ring at the meta position through a protection-nitration-deprotection sequence.

-

Precursor to Stable Radicals: While not directly synthesized from the nitrobenzene, the related 2,4,6-tri-tert-butylphenol can be oxidized to form a stable phenoxy radical. This highlights the capacity of the tri-tert-butylphenyl scaffold to stabilize reactive species, a principle that can be extended to nitrogen-centered radicals derived from the corresponding aniline.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | C₁₈H₂₉NO₂ | 291.43 | Off-white to beige powder | 205-206 |

| 2,4,6-Tri-tert-butylaniline | C₁₈H₃₁N | 261.45 | White to off-white powder | 145-147 |

| N-(2,4,6-tritert-butylphenyl)acetamide | C₂₀H₃₃NO | 303.49 | White solid | - |

| N-(2,4,6-tritert-butyl-3-nitrophenyl)acetamide | C₂₀H₃₂N₂O₃ | 364.49 | Yellow solid | - |

| 2,4,6-tritert-butyl-3-nitroaniline | C₁₈H₃₀N₂O₂ | 322.45 | Yellow solid | - |

Table 2: Summary of Key Synthetic Protocols

| Reaction | Starting Material | Key Reagents | Product | Typical Yield |

| Reduction | This compound | H₂, Co-Co₃O₄Chit-700 catalyst, EtOH/H₂O | 2,4,6-Tri-tert-butylaniline | High |

| Acetylation | 2,4,6-Tri-tert-butylaniline | Acetic anhydride, pyridine, CH₂Cl₂ | N-(2,4,6-tritert-butylphenyl)acetamide | High |

| Nitration | N-(2,4,6-tritert-butylphenyl)acetamide | Fuming HNO₃, Ac₂O, AcOH | N-(2,4,6-tritert-butyl-3-nitrophenyl)acetamide | Moderate to Good |

| Deprotection (Hydrolysis) | N-(2,4,6-tritert-butyl-3-nitrophenyl)acetamide | H₂SO₄ or HCl, EtOH/H₂O | 2,4,6-tritert-butyl-3-nitroaniline | Good |

| Diazotization & Azidation | 2,4,6-Tri-tert-butylaniline | Isopropyl nitrite, TMSN₃ | 2,4,6-Tri-tert-butylphenyl azide | Moderate |

| Staudinger Reaction | 2,4,6-Tri-tert-butylphenyl azide | PPh₃ | N-(2,4,6-tri-tert-butylphenyl)iminophosphorane | High |

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Tri-tert-butylaniline

This protocol describes the reduction of this compound to 2,4,6-tri-tert-butylaniline.

Materials:

-

This compound (1.0 equiv)

-

Co-Co₃O₄Chit-700 catalyst

-

Triethylamine (0.5 equiv)

-

Ethanol/Water (3:1 mixture)

-

Hydrogen gas

-

4 mL glass reaction flask with septum cap

-

Magnetic stirrer

-

300 mL autoclave

-

Silica gel for column chromatography

-

Ethyl acetate

Procedure:

-

In a 4 mL glass reaction flask equipped with a magnetic stirring bar, add the Co-Co₃O₄Chit-700 catalyst (10 mg, 3.4 mol/kg Co), this compound (0.5 mmol, 1.0 equiv), triethylamine (35 μL, 0.25 mmol, 0.5 equiv), and 2 mL of the EtOH/H₂O (3:1) mixed solvent.

-

Place the reaction vial inside a 300 mL autoclave.

-

Pressurize the autoclave to 40 bar with hydrogen gas after five displacements with hydrogen.

-

Stir the reaction mixture at 110 °C until the reaction is complete (monitor by TLC or GC-MS).

-

After the reaction is complete, cool the autoclave to room temperature and slowly release the pressure.

-

Filter the crude reaction mixture through a cotton-fitted pipette and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to obtain pure 2,4,6-tri-tert-butylaniline.

Protocol 2: Synthesis of 2,4,6-tritert-butyl-3-nitroaniline

This three-step protocol details the synthesis of 2,4,6-tritert-butyl-3-nitroaniline from 2,4,6-tri-tert-butylaniline.[2]

Step 1: Acetylation of 2,4,6-Tri-tert-butylaniline

-

In a clean, dry round-bottom flask, dissolve 2,4,6-tri-tert-butylaniline (1.0 eq) in dichloromethane.

-

To the stirred solution, add pyridine (1.2 eq).

-

Slowly add acetic anhydride (1.1 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2,4,6-tritert-butylphenyl)acetamide.

Step 2: Nitration of N-(2,4,6-tritert-butylphenyl)acetamide

-

In a round-bottom flask, dissolve N-(2,4,6-tritert-butylphenyl)acetamide (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred reaction mixture, ensuring the temperature is maintained below 10 °C.[2]

-

After the addition is complete, continue to stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.

-

Collect the precipitated solid product, N-(2,4,6-tritert-butyl-3-nitrophenyl)acetamide, by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of N-(2,4,6-tritert-butyl-3-nitrophenyl)acetamide

-

In a round-bottom flask, suspend N-(2,4,6-tritert-butyl-3-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water.[2]

-

Slowly add concentrated sulfuric acid or hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate to yield 2,4,6-tritert-butyl-3-nitroaniline.

Protocol 3: Synthesis of N-(2,4,6-tri-tert-butylphenyl)iminophosphorane

This two-step protocol outlines a plausible route for the synthesis of an iminophosphorane via diazotization followed by a Staudinger reaction.

Step 1: Synthesis of 2,4,6-Tri-tert-butylphenyl azide Note: Diazonium salts can be explosive. This reaction should be carried out with appropriate safety precautions.

A safer, one-pot, sodium azide-free method is presented here.

-

In a round-bottom flask, dissolve 2,4,6-tri-tert-butylaniline (1.0 equiv) in a suitable solvent such as acetonitrile.

-

Add isopropyl nitrite (1.2 equiv) to the solution at 0 °C.

-

After stirring for 30 minutes, add trimethylsilyl azide (TMSN₃) (1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the crude 2,4,6-tri-tert-butylphenyl azide, which can be purified by column chromatography.

Step 2: Staudinger Reaction

-

Dissolve the 2,4,6-tri-tert-butylphenyl azide (1.0 equiv) in dry THF under an inert atmosphere.

-

Cool the solution to 0 °C and add a solution of triphenylphosphine (1.0 equiv) in dry THF dropwise.

-

Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the crude N-(2,4,6-tri-tert-butylphenyl)iminophosphorane, which can be purified by recrystallization.

Visualizations

Caption: Workflow for the reduction of this compound.

Caption: Synthetic pathway for 2,4,6-tritert-butyl-3-nitroaniline.

Caption: Logical workflow for iminophosphorane synthesis.

References

Application Notes and Protocols for Reactions Involving 2,4,6-Tri-tert-butylnitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving 2,4,6-tri-tert-butylnitrobenzene. This sterically hindered nitroaromatic compound serves as a valuable substrate in various chemical transformations, including catalytic reduction and as a precursor to stable radical species. The protocols outlined herein are based on established methodologies, offering guidance for reproducible and efficient experimentation.

Physicochemical Properties

To facilitate experimental design, a summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 4074-25-3 | [1][2] |

| Molecular Formula | C₁₈H₂₉NO₂ | [2] |

| Molecular Weight | 291.43 g/mol | [2] |

| Appearance | Colorless crystalline solid | [3] |

| Melting Point | 205-206 °C | [1] |

| Solubility | Insoluble in water | [3] |

I. Catalytic Hydrogenation to 2,4,6-Tri-tert-butylaniline

The reduction of the nitro group in this compound to form the corresponding aniline is a fundamental transformation, providing access to a sterically hindered primary amine. This amine is a valuable building block in the synthesis of complex molecules, including ligands and specialty polymers.

Experimental Workflow: Catalytic Hydrogenation

Detailed Protocol: Catalytic Hydrogenation

This protocol outlines the general procedure for the synthesis of 2,4,6-tri-tert-butylaniline from this compound via catalytic hydrogenation.[3]

Materials:

-

This compound

-

Co-Co₃O₄Chit-700 catalyst

-

Triethylamine (TEA)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Hydrogen (H₂) gas

-

4 mL glass reaction flask with septum cap

-

Magnetic stir bar

-

300 mL autoclave

-

Silica gel for column chromatography

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a 4 mL glass reaction flask equipped with a magnetic stir bar, combine this compound (0.5 mmol, 1.0 equiv), Co-Co₃O₄Chit-700 catalyst (10 mg, 3.4 mol/kg Co), triethylamine (35 μL, 0.25 mmol, 0.5 equiv), and a 3:1 mixture of EtOH/H₂O (2 mL).

-

Hydrogenation: Place the reaction vial inside a 300 mL autoclave. Purge the autoclave with hydrogen gas five times before pressurizing to 40 bar.

-

Reaction Conditions: Heat the reaction mixture to 110 °C and stir until the reaction is complete (monitoring by TLC or GC is recommended).

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and slowly release the pressure.

-

Isolation: Filter the crude reaction mixture through a pipette fitted with cotton and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent.

-